molecular formula C23H23ClN2O3S B11240301 1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide

Cat. No.: B11240301
M. Wt: 443.0 g/mol
InChI Key: UIWOZCMINPITKI-UHFFFAOYSA-N
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Description

1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a naphthalene moiety and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the naphthalene and sulfonyl groups. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride in the presence of a Lewis acid catalyst.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-naphthalen-1-ylpiperidine-3-carboxamide

InChI

InChI=1S/C23H23ClN2O3S/c24-21-12-4-2-8-19(21)16-30(28,29)26-14-6-10-18(15-26)23(27)25-22-13-5-9-17-7-1-3-11-20(17)22/h1-5,7-9,11-13,18H,6,10,14-16H2,(H,25,27)

InChI Key

UIWOZCMINPITKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2Cl)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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